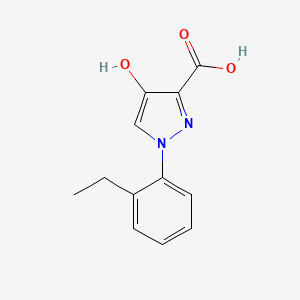

1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

描述

Historical Context of Pyrazole Carboxylic Acid Derivatives in Organic Chemistry

The historical development of pyrazole carboxylic acid derivatives traces back to the fundamental discoveries in heterocyclic chemistry during the late 19th century. The term pyrazole was initially coined by German chemist Ludwig Knorr in 1883, establishing the foundation for what would become one of the most important classes of five-membered heterocycles in organic chemistry. Edward Buchner is recognized as the first to synthesize pyrazole in 1889, marking the beginning of systematic investigations into this heterocyclic system. The classical synthesis method developed by German chemist Hans von Pechmann in 1898 demonstrated the formation of pyrazole from acetylene and diazomethane, providing early insights into the reactivity patterns that would later inform the development of carboxylated derivatives.

The evolution of pyrazole carboxylic acid chemistry gained significant momentum during the 20th century as researchers recognized the unique properties conferred by the combination of the pyrazole ring system with carboxylic acid functionality. The Knorr pyrazole synthesis, which employs catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles, became a cornerstone methodology for accessing substituted pyrazole derivatives. This synthetic approach provided a reliable pathway for introducing various substituents, including carboxylic acid groups, thereby expanding the chemical space available for exploration. The development of regioselective synthetic methods for hydroxyl-substituted pyrazole carboxylates represented a significant advancement, as demonstrated by recent work describing novel two-step syntheses for both 3-hydroxy and 5-hydroxy isomers.

The recognition of pyrazole carboxylic acids as privileged scaffolds in medicinal chemistry has driven continued innovation in synthetic methodologies. Modern approaches include one-pot synthesis methods that streamline the formation of pyrazoles from arenes and carboxylic acids through successive formation of ketones and beta-diketones followed by heterocyclization with hydrazine. These developments have established pyrazole carboxylic acid derivatives as fundamental building blocks in contemporary organic synthesis, with applications spanning from pharmaceutical development to agricultural chemistry. The commercial significance of these compounds is exemplified by the widespread use of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as an intermediate in the manufacture of multiple commercial fungicides.

Structural Significance of the 1-(2-Ethylphenyl) Substituent

The 1-(2-ethylphenyl) substituent in this compound represents a carefully designed structural modification that significantly influences the compound's chemical properties and potential applications. The positioning of the ethyl group at the ortho position of the phenyl ring creates a unique steric environment that affects both the electronic distribution and the conformational preferences of the molecule. This specific substitution pattern introduces steric hindrance that can influence the compound's reactivity, particularly in reactions involving the nitrogen atom at position 1 of the pyrazole ring. The ortho-ethyl substitution also creates potential for intramolecular interactions that may stabilize certain conformational states and influence the compound's overall stability.

Electronic effects associated with the 1-(2-ethylphenyl) substituent play a crucial role in determining the compound's chemical behavior. The electron-donating nature of the ethyl group, combined with the aromatic system's conjugation with the pyrazole ring, creates a complex electronic environment that influences the acidity of the carboxylic acid group and the nucleophilicity of the hydroxyl substituent. Research on substituted pyrazoles has demonstrated that the electronic nature of substituents significantly affects tautomeric preferences, with electron-donating groups generally favoring specific tautomeric forms. The phenyl ring system provides additional conjugation possibilities that can stabilize various electronic states and influence the compound's reactivity toward electrophilic and nucleophilic reagents.

The structural arrangement also creates opportunities for specific molecular interactions that may be relevant for biological activity. The spatial orientation of the ethylphenyl group relative to the hydroxyl and carboxylic acid functionalities establishes a three-dimensional architecture that could facilitate selective binding interactions with biological targets. Studies on related pyrazole derivatives have shown that the nature and position of aromatic substituents can dramatically influence biological activity, with compounds bearing specific substitution patterns showing enhanced selectivity and potency. The 1-(2-ethylphenyl) substitution pattern represents an optimal balance between steric accessibility and electronic modulation, making it an attractive structural motif for various applications.

Academic Relevance of Hydroxy-Substituted Pyrazole Carboxylates

Hydroxy-substituted pyrazole carboxylates occupy a position of significant academic importance due to their unique structural features and diverse applications in chemical research. The presence of both hydroxyl and carboxylic acid functional groups within the same molecule creates multiple reactive sites that enable a wide range of chemical transformations and synthetic elaborations. The academic interest in these compounds stems from their ability to serve as versatile intermediates in the synthesis of more complex molecular architectures, as well as their potential for exhibiting multiple modes of biological activity. The combination of hydrogen bond donors and acceptors within the same molecular framework makes these compounds particularly valuable for studying intermolecular interactions and supramolecular assembly processes.

Recent academic investigations have focused on understanding the tautomeric behavior and conformational preferences of hydroxy-substituted pyrazole derivatives. Research has revealed that the position of hydroxyl substitution significantly influences the tautomeric equilibrium, with different substitution patterns leading to distinct preferences for specific tautomeric forms. These studies have important implications for understanding structure-activity relationships and for predicting the behavior of new derivatives. The interplay between hydroxyl and carboxylic acid functionalities also creates opportunities for intramolecular hydrogen bonding, which can stabilize particular conformations and influence the compound's physical and chemical properties.

The synthetic accessibility of hydroxy-substituted pyrazole carboxylates through various established methodologies has made them attractive targets for academic research groups investigating new synthetic methods and exploring novel applications. The development of regioselective synthetic approaches for accessing both 3-hydroxy and 5-hydroxy isomers has opened new avenues for systematic structure-activity relationship studies. These compounds have also served as valuable models for understanding the fundamental principles governing heterocyclic chemistry, including ring formation mechanisms, substitution reactions, and functional group transformations. The academic significance of these compounds continues to grow as new applications are discovered and as our understanding of their unique properties deepens.

属性

IUPAC Name |

1-(2-ethylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-8-5-3-4-6-9(8)14-7-10(15)11(13-14)12(16)17/h3-7,15H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTCTQOJUBWBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C=C(C(=N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Mode of Action

It’s common for such compounds to interact with their targets through processes like binding to active sites, inhibiting enzyme activity, or modulating receptor function.

Biochemical Pathways

Similar compounds can influence a variety of biochemical pathways, including metabolic pathways, signal transduction pathways, and cellular processes.

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys.

Result of Action

Similar compounds can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, modulation of cellular signaling, and alterations in cellular metabolism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity.

生物活性

1-(2-Ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a compound with significant potential in various biological applications, primarily due to its diverse pharmacological activities. This article reviews its biological activity, synthesizing findings from multiple studies and presenting them in a structured manner.

Chemical Profile

- Chemical Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 232.24 g/mol

- IUPAC Name : 1-(2-ethylphenyl)-4-hydroxypyrazole-3-carboxylic acid

- PubChem CID : 43133817

Biological Activities

The compound exhibits several biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a summary of its key activities:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including this compound, show promising anti-inflammatory effects. In particular:

- Compounds derived from pyrazoles have been reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, demonstrating up to 85% inhibition compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has shown efficacy against various microbial strains:

- It has been tested against Mycobacterium tuberculosis (MTB) and exhibited significant inhibition at concentrations of 6.25 µg/mL, comparable to the standard drug rifampin .

- Additionally, it has demonstrated antimicrobial activity against bacteria such as E. coli, Bacillus subtilis, and fungi like Aspergillus niger at concentrations of 40 µg/mL .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives:

- Certain derivatives have exhibited antiproliferative effects against human cancer cell lines, such as HeLa cells, with IC₅₀ values comparable to established chemotherapeutic agents .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their mechanisms and efficacy:

- Study on Anti-inflammatory Activity :

- Study on Antimicrobial Properties :

- Anticancer Mechanism Investigation :

Summary of Findings

The following table summarizes the biological activities and findings related to this compound:

科学研究应用

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exhibit anti-inflammatory and analgesic effects. The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This property suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties. The compound's ability to interact with bacterial cell membranes may lead to the development of new antibiotics or antifungal agents .

Building Block for Complex Molecules

This compound serves as a versatile scaffold in organic synthesis. Its structural framework allows for modifications that can yield various derivatives with tailored biological activities. This versatility is crucial in drug design and development, where specific functional groups can enhance pharmacological profiles .

Chromatographic Applications

The compound can be utilized as a standard reference material in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its well-defined structure and properties make it suitable for method validation and quality control in pharmaceutical formulations .

Case Study 1: Development of Anti-inflammatory Agents

In a study examining new anti-inflammatory agents, researchers synthesized several pyrazole derivatives, including this compound. These compounds were tested for their COX-inhibitory activity, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of pyrazole derivatives against various pathogens. The results indicated that certain modifications to the basic structure significantly enhanced activity against resistant strains of bacteria, highlighting the importance of this compound in developing new antimicrobial therapies .

Summary Table of Applications

相似化合物的比较

Comparison with Similar Compounds

Pyrazole derivatives with modifications at the N1, C3, and C4 positions have been extensively explored for therapeutic applications. Below is a systematic comparison of 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid with structurally related compounds:

Structural Variations and Physicochemical Properties

Pharmacokinetic Considerations

- Metabolic Stability : Ester derivatives (e.g., ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate) may undergo hydrolysis to active carboxylic acids in vivo, suggesting a prodrug strategy for the target compound .

准备方法

General Synthetic Strategy

The synthesis of 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically follows a multi-step process involving:

- Construction of the pyrazole core,

- Introduction of the 2-ethylphenyl substituent at the N-1 position,

- Installation of the carboxylic acid at the 3-position,

- Hydroxylation at the 4-position.

Detailed Preparation Methods

Cyclocondensation of Hydrazine and β-Ketoesters

A common approach for preparing substituted pyrazole-3-carboxylic acids involves the cyclocondensation of hydrazines with β-ketoesters or β-diketones.

Stepwise Procedure:

Synthesis of β-Ketoester Intermediate:

- 2-ethylacetophenone is reacted with diethyl oxalate in the presence of a base (such as sodium ethoxide) to yield ethyl 2-(2-ethylphenyl)-3-oxopropanoate.

Cyclocondensation with Hydrazine:

- The β-ketoester is treated with hydrazine hydrate, leading to cyclization and formation of the pyrazole ring, yielding ethyl 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate.

Typical Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Time |

|---|---|---|---|

| β-Ketoester | 2-ethylacetophenone, diethyl oxalate, NaOEt, EtOH | 70–80 | 2–4 h |

| Cyclocondensation | Hydrazine hydrate, EtOH, reflux | 80–95 | 1–2 h |

| Hydrolysis | NaOH (aq) or HCl (aq), reflux | 85–95 | 1–2 h |

Note: Yields and times are typical for analogous pyrazole-3-carboxylic acid syntheses and may vary with substituents.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the cyclocondensation step, improving yields and reducing reaction times.

Microwave Protocol:

- The β-ketoester and hydrazine hydrate are combined in ethanol with a base (e.g., cesium carbonate).

- The mixture is irradiated at 80°C for 10–15 minutes.

- The product is isolated by extraction and recrystallization.

| Step | Conditions | Yield (%) | Time |

|---|---|---|---|

| Microwave cyclization | 80°C, 10–15 min | 95–99 | 10–15 min |

Advantages:

- Higher yields

- Shorter reaction times

- Cleaner reactions

Alternative Routes

Other literature for structurally related pyrazole-3-carboxylic acids suggests:

- Use of substituted hydrazines for direct N-aryl substitution,

- One-pot multicomponent reactions involving aryl aldehydes, β-diketones, and hydrazines.

However, these are less commonly reported for the specific 2-ethylphenyl substitution pattern.

Data Table: Comparative Analysis of Synthetic Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclocondensation | β-Ketoester, hydrazine, reflux | 80–95 | Scalable, robust | Longer reaction time |

| Microwave-Assisted | β-Ketoester, hydrazine, Cs2CO3, MW | 95–99 | Rapid, high yield | Requires microwave equipment |

| Multicomponent Reaction | Aldehyde, diketone, hydrazine | 60–85 | One-pot, versatile | Lower selectivity, optimization needed |

Research Findings and Notes

- Microwave-assisted synthesis is highly efficient for pyrazole-3-carboxylic acids, offering near-quantitative yields and significantly reduced reaction times.

- The hydrazine cyclocondensation route is well-established and adaptable for various N-aryl substituents, including 2-ethylphenyl.

- Hydrolysis of esters to carboxylic acids is straightforward and high-yielding.

- Purification is typically by recrystallization from ethyl acetate/hexane mixtures.

常见问题

Q. Optimization Tips :

- Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of hydrazine).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, and how can data interpretation challenges be addressed?

Basic Research Question

Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions. For example, the hydroxy proton may appear as a broad singlet (~δ 10-12 ppm), while the carboxylic acid proton shows downfield shifts (~δ 12-14 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. Prepare crystals via slow evaporation of acetone solutions. Data-to-parameter ratios > 14:1 ensure reliability .

- IR Spectroscopy : Confirm functional groups (e.g., O-H stretch ~2500-3300 cm⁻¹, C=O ~1680-1720 cm⁻¹) .

Q. Challenges :

- Overlapping Peaks : Use 2D NMR (COSY, HSQC) to resolve complex splitting.

- Polymorphism : Screen multiple solvent systems to obtain high-quality crystals.

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, considering its structural analogs?

Advanced Research Question

Methodology :

Analog Synthesis : Modify substituents (e.g., replace 2-ethylphenyl with halogenated aryl groups) to assess electronic/steric effects.

In Vitro Assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence polarization or microplate calorimetry .

Data Correlation : Use regression analysis to link substituent properties (Hammett σ, logP) with IC₅₀ values.

Case Study : Analogous pyrazole-carboxylic acids show enhanced activity when electron-withdrawing groups (e.g., Cl, F) are introduced at the phenyl ring .

What computational methods are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?

Advanced Research Question

Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-311+G(d,p) basis sets are recommended .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2). Validate with experimental IC₅₀ data.

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Validation : Cross-check computational results with experimental kinetics (e.g., SPR or ITC binding assays).

How should researchers resolve contradictions in experimental data, such as conflicting spectroscopic results or biological activity discrepancies across studies?

Advanced Research Question

Strategies :

Replication : Repeat synthesis/assays under standardized conditions (e.g., solvent purity, temperature control) .

Hybrid Validation : Combine experimental data (e.g., X-ray structures) with computational models to verify spectral assignments .

Meta-Analysis : Compare results with structurally related compounds (e.g., 3-methyl-1H-pyrazole-4-carboxylic acid derivatives) to identify trends .

Example : Conflicting NMR shifts for hydroxy groups may arise from solvent polarity or pH variations. Use deuterated DMSO with controlled trace water content for consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。